Gold(III) Electrochemical Reduction Potential: DMH Enables Lower-Energy Deposition Than Cyanide-Based Baths
The square‑planar gold(III) complex [Au(dmh)₄]⁻, formed with 5,5-dimethylhydantoin as a monodentate ligand, is electrochemically reduced at −0.3 V vs. Ag/AgCl in alkaline media, delivering a gold(0) film with high current efficiency [1]. In contrast, the conventional gold(I) cyanide complex [Au(CN)₂]⁻ typically reduces at −0.6 V to −0.8 V under comparable conditions. This anodic shift of approximately 0.3–0.5 V lowers the energy barrier for deposition and eliminates the need for toxic cyanide.
| Evidence Dimension | Electrochemical reduction potential (E°′) for gold deposition |
|---|---|
| Target Compound Data | [Au(dmh)₄]⁻: −0.3 V vs. Ag/AgCl |
| Comparator Or Baseline | Conventional cyanide-based bath: [Au(CN)₂]⁻, −0.6 V to −0.8 V vs. Ag/AgCl |
| Quantified Difference | Anodic shift of 0.3–0.5 V; enables deposition at lower overpotential |
| Conditions | Alkaline aqueous solution, inert atmosphere, square‑planar geometry |
Why This Matters
This allows industrial users to operate gold plating at reduced voltage, improving energy efficiency and process safety while complying with cyanide-elimination mandates.
- [1] K. Oyaizu, T. Kawamoto, E. Tsuchida, 'Highly Stable Gold(III) Complex with a Hydantoin Ligand in Alkaline Media,' Inorganic Chemistry, vol. 44, no. 20, pp. 6915–6917, 2005. View Source
